2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Overview
Description
2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . This compound is characterized by its unique spiro structure, which involves a benzofuran ring fused to a piperidine ring. It is commonly used in scientific research due to its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the spiro compound . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A compound with a similar benzofuran ring structure but lacking the spiro piperidine component.
Piperidine: A simple piperidine ring without the benzofuran moiety.
Spiro[benzofuran-3,4’-piperidine]: The parent compound without the hydrochloride salt.
Uniqueness
2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both benzofuran and piperidine rings allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXOUCZJTAESPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167484-72-2 | |
Record name | Spiro[benzofuran-3(2H),4′-piperidine], hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167484-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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